molecular formula C8H14N2O B13963714 N-ethyl-5-propylisoxazol-3-amine

N-ethyl-5-propylisoxazol-3-amine

Cat. No.: B13963714
M. Wt: 154.21 g/mol
InChI Key: IJCKHYSJEHSTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-5-propylisoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5-propylisoxazol-3-amine typically involves the cycloaddition of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for producing isoxazole derivatives . The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of N-ethyl-5-propylisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

N-ethyl-5-propyl-1,2-oxazol-3-amine

InChI

InChI=1S/C8H14N2O/c1-3-5-7-6-8(9-4-2)10-11-7/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

IJCKHYSJEHSTGB-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=NO1)NCC

Origin of Product

United States

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